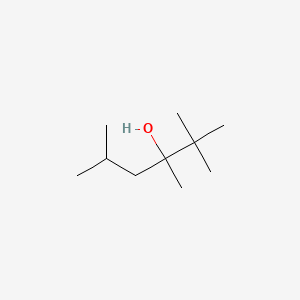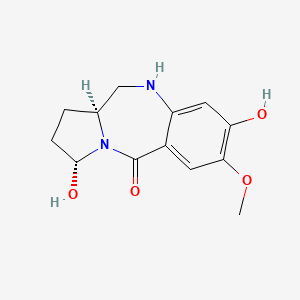
5H-Pyrrolo(2,1-c)(1,4)benzodiazepin-5-one, 1,2,3,10,11,11a-hexahydro-3,8-dihydroxy-7-methoxy-, (3R-cis)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5H-Pyrrolo(2,1-c)(1,4)benzodiazepin-5-one, 1,2,3,10,11,11a-hexahydro-3,8-dihydroxy-7-methoxy-, (3R-cis)- is a complex organic compound belonging to the class of pyrrolobenzodiazepines. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, characterized by a fused pyrrole and benzodiazepine ring system, contributes to its distinct chemical and biological properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5H-Pyrrolo(2,1-c)(1,4)benzodiazepin-5-one derivatives typically involves multistep processes that include N-arylation, metal-catalyzed coupling processes, and multicomponent reactions . Key steps in the synthesis may involve the formation of the pyrrole ring, followed by the construction of the benzodiazepine core. Reaction conditions often include the use of catalysts such as palladium or copper, and reagents like aryl halides and amines .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The goal is to produce the compound efficiently and cost-effectively while maintaining the desired chemical properties .
Analyse Chemischer Reaktionen
Types of Reactions
5H-Pyrrolo(2,1-c)(1,4)benzodiazepin-5-one derivatives undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions can vary but often involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce amine derivatives. Substitution reactions can lead to a variety of functionalized compounds with different biological activities .
Wissenschaftliche Forschungsanwendungen
5H-Pyrrolo(2,1-c)(1,4)benzodiazepin-5-one derivatives have a wide range of scientific research applications:
Chemistry: Used as intermediates in the synthesis of more complex molecules and as building blocks for drug discovery.
Biology: Studied for their interactions with biological macromolecules and potential as biochemical probes.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 5H-Pyrrolo(2,1-c)(1,4)benzodiazepin-5-one derivatives involves their interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects. For example, some derivatives may inhibit DNA synthesis in cancer cells, while others may modulate neurotransmitter activity in the brain .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other pyrrolobenzodiazepines, such as:
Flumazenil: A benzodiazepine antagonist used in medicine.
Midazolam: A short-acting benzodiazepine used as a sedative.
Alprazolam: A commonly prescribed benzodiazepine for anxiety disorders.
Uniqueness
What sets 5H-Pyrrolo(2,1-c)(1,4)benzodiazepin-5-one derivatives apart is their unique combination of the pyrrole and benzodiazepine rings, which imparts distinct chemical and biological properties. This structural uniqueness allows for a wide range of modifications and applications, making them valuable in both research and therapeutic contexts .
Eigenschaften
CAS-Nummer |
72274-97-6 |
|---|---|
Molekularformel |
C13H16N2O4 |
Molekulargewicht |
264.28 g/mol |
IUPAC-Name |
(6aS,9R)-3,9-dihydroxy-2-methoxy-5,6,6a,7,8,9-hexahydropyrrolo[2,1-c][1,4]benzodiazepin-11-one |
InChI |
InChI=1S/C13H16N2O4/c1-19-11-4-8-9(5-10(11)16)14-6-7-2-3-12(17)15(7)13(8)18/h4-5,7,12,14,16-17H,2-3,6H2,1H3/t7-,12+/m0/s1 |
InChI-Schlüssel |
RGLHUTLVRQIRSK-JVXZTZIISA-N |
Isomerische SMILES |
COC1=C(C=C2C(=C1)C(=O)N3[C@@H](CC[C@H]3O)CN2)O |
Kanonische SMILES |
COC1=C(C=C2C(=C1)C(=O)N3C(CCC3O)CN2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


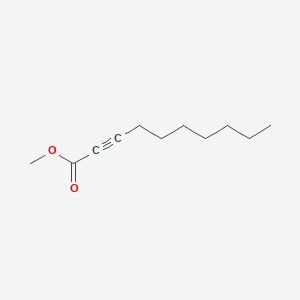
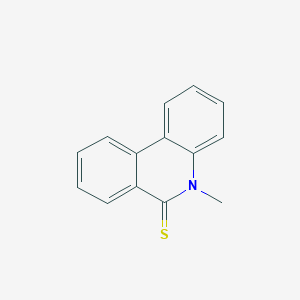
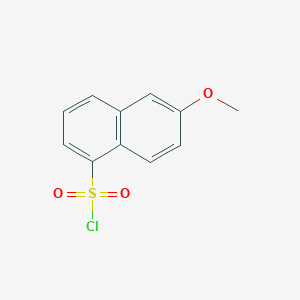
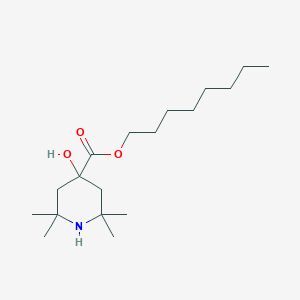
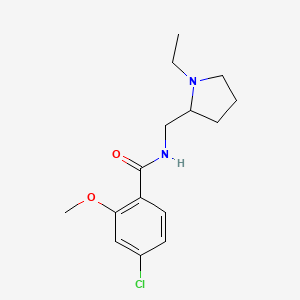

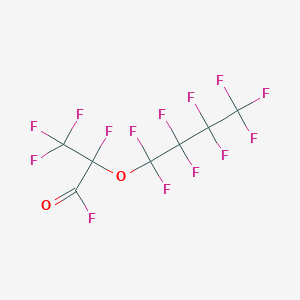

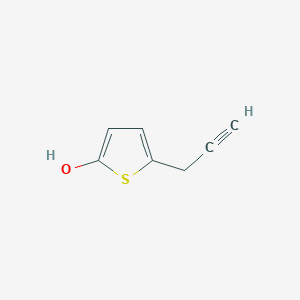
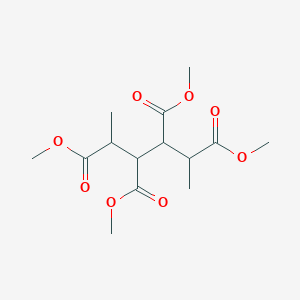
![2-[2-(4-Aminophenyl)ethyl]phenol](/img/structure/B14475050.png)
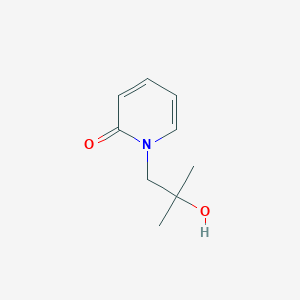
![N-(2-{[Tris(dimethylamino)-lambda~5~-phosphanylidene]amino}ethyl)acetamide](/img/structure/B14475058.png)
